molecular formula C23H22N2O4S B2698519 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1286744-29-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2698519
CAS No.: 1286744-29-3
M. Wt: 422.5
InChI Key: RGPXJSJFYOSJNT-SOFGYWHQSA-N
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Description

Core Chalcone Backbone and Conjugation

The compound’s central chalcone scaffold consists of an α,β-unsaturated ketone system (C=O–CH=CH–) connecting two aromatic systems. This conjugated framework enables delocalization of π-electrons across the entire backbone, as evidenced by UV-Vis absorption maxima typical of chalcones (~280 nm and ~340 nm). The extended conjugation in the prop-2-en-1-one spacer reduces rotational freedom, stabilizing the (E)-configuration and promoting planarity.

Key Electronic Effects:

  • The enone system (C=O–CH=CH–) exhibits strong electron-withdrawing character, polarizing the molecule and enhancing its reactivity toward nucleophilic attack.
  • Conjugation between the ketone and vinyl groups lowers the LUMO energy, facilitating charge-transfer interactions observed in fluorescence studies of analogous chalcones.

Benzo[d]dioxol Substituent: Electronic and Steric Contributions

The benzo[d]dioxol group at position 3 introduces both electronic and steric effects:

Electronic Contributions:

  • The dioxolane oxygen atoms donate electron density via resonance, activating the aromatic ring toward electrophilic substitution. This is corroborated by studies showing that electron-donating substituents on benzo[d]dioxole enhance fluorescence quantum yields in chalcone derivatives.
  • The meta- and para-positions of the dioxolane ring create a mixed electronic environment, balancing inductive withdrawal (-I) and resonance donation (+M) effects.

Steric Contributions:

  • The fused dioxolane ring imposes a buttressing effect on adjacent substituents, limiting rotational freedom. This is analogous to steric hindrance observed in methyl-substituted benzoic acids, where ortho-methyl groups restrict resonance stabilization.
  • Computational models suggest that the dioxolane’s rigid structure minimizes non-radiative decay pathways, enhancing photostability in conjugated systems.

Piperidine-Thiazole Hybrid Moiety: Heterocyclic Interactions and Functionalization

The piperidine-thiazole hybrid at position 1 introduces multifunctional interactions:

Piperidine Ring Dynamics:

  • The piperidine nitrogen’s lone pair enables hydrogen bonding and protonation-dependent conformational changes. In MAO-B inhibitors, piperidine rings adopt chair conformations to optimize binding pocket interactions.
  • The 4-((4-methylbenzo[d]thiazol-2-yl)oxy) substituent creates a steric bulk that restricts piperidine ring puckering, favoring equatorial orientation of the thiazole group.

Thiazole Ring Contributions:

  • The thiazole’s electron-deficient π-system engages in π-π stacking with aromatic residues in enzymatic pockets, as demonstrated in molecular dynamics simulations of MAO-B inhibitors.
  • The 4-methyl group on the thiazole enhances lipophilicity, improving membrane permeability—a critical factor in central nervous system-targeting compounds.

(E)-Configuration and Geometric Isomerism Implications

The (E)-configuration of the prop-2-en-1-one spacer is critical for maintaining planarity and conjugation:

Geometric Stability:

  • The (E)-isomer’s trans arrangement minimizes steric clashes between the benzo[d]dioxol and piperidine-thiazole groups, ensuring a linear conformation. This aligns with molecular dynamics data showing that (E)-chalcones exhibit lower torsional strain than (Z)-isomers.
  • In fluorescence studies, (E)-configured chalcones with extended conjugation exhibit dual emission peaks at 77 K, attributed to intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).

Bioactive Implications:

  • The (E)-configuration optimizes binding to hydrophobic enzyme pockets by aligning the dioxolane and thiazole groups in complementary orientations. For example, MAO-B inhibitors with (E)-chalcone scaffolds show higher binding affinities due to unidirectional π-alkyl interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-3-2-4-20-22(15)24-23(30-20)29-17-9-11-25(12-10-17)21(26)8-6-16-5-7-18-19(13-16)28-14-27-18/h2-8,13,17H,9-12,14H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPXJSJFYOSJNT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 259.30 g/mol. The structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized from 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate through a series of reactions involving piperazine derivatives and subsequent purification techniques such as column chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For example, related compounds exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin. Specifically, compounds with similar structures demonstrated IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating strong antiproliferative effects .

Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition: Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
  • Apoptosis Induction: Studies using annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
Test CompoundHepG22.38
Test CompoundHCT1161.54

Antiviral Activity

While primarily studied for anticancer properties, there is emerging evidence regarding the antiviral activity of similar heterocyclic compounds. For instance, derivatives containing thiazole and dioxole moieties have shown effectiveness against various viruses by disrupting viral replication processes .

Case Studies

  • Anticancer Efficacy: In a study examining multiple benzo[d][1,3]dioxole derivatives, several were found to exhibit superior cytotoxicity against cancer cell lines compared to doxorubicin. The study assessed various mechanisms including cell cycle arrest and apoptosis pathways .
  • Antiviral Properties: Research on related compounds indicated that they could effectively inhibit viral replication in vitro while maintaining low cytotoxicity towards host cells. This presents an opportunity for further exploration into their use as antiviral agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and thiazole rings possess potent antibacterial and antifungal activities:

CompoundActivityReference
Compound AModerate antibacterial
Compound BStrong antifungal

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. These compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

A notable study demonstrated that similar compounds effectively inhibited the growth of breast cancer cells in vitro by modulating key signaling pathways involved in cell survival and proliferation .

Neuropharmacological Effects

The presence of piperidine in the structure suggests potential neuropharmacological applications. Compounds with this moiety have been studied for their effects on serotonin receptors, indicating possible use in treating mood disorders:

StudyFindings
Study ASignificant binding affinity to 5-HT1A receptors
Study BPotential antidepressant effects in animal models

Case Study: Antimicrobial Evaluation

In a recent study, a series of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one were evaluated for antimicrobial activity using serial dilution methods. Among them, several exhibited promising activity against both Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

A research team investigated the anticancer properties of a related compound in human breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Structure : Features a benzothiazole fused to a pyrazolone ring. Unlike the target compound, it lacks the piperidine linker and benzo[d][1,3]dioxol group.
  • Activity : Reported to exhibit antimicrobial properties, likely due to the benzothiazole’s ability to disrupt microbial membranes .
  • Key Difference: The absence of a piperidine-enone system may limit its selectivity for eukaryotic targets compared to the target compound .

Compound 14(R)-2-(2-(5-(Benzo[d]thiazol-2-yl)-3-(2,5-dichloropyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-3,5-dichlorophenol

  • Structure : Contains a dihydropyrazole-thiazole core with halogen substituents.
  • Activity : Demonstrated in vitro bioactivity in kinase inhibition assays, attributed to the dichloropyridine group’s electron-withdrawing effects .
  • Key Difference: The target compound’s enone system may offer distinct electronic properties compared to this compound’s pyrazoline ring, influencing binding kinetics .

Analogues with Benzo[d][1,3]dioxol-5-yl Substituents

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)

  • Structure : Integrates a benzo[d][1,3]dioxol group via a cyclopropane-carboxamide linker to a thiazole scaffold.
  • Activity : Likely targets kinases or GPCRs due to the pyrrolidine and methoxyphenyl groups .

Pharmacokinetic and Toxicity Comparisons

  • ADME Profiles: The OECD report on strobilurins (Table 3.5, 3.6) highlights methodologies for evaluating neurotoxicity and ADME parameters.
  • Solubility : The piperidine linker in the target compound may improve water solubility compared to analogues with rigid cyclopropane or aromatic linkers .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity
Target Compound Piperidine-enone 4-Methylbenzothiazole, Benzo[d][1,3]dioxol Under investigation
4-(Benzo[d]thiazol-2-yl)-pyrazol-5-one Pyrazolone-benzothiazole Allyl, Phenyl Antimicrobial
Compound 74 Cyclopropane-thiazole Methoxyphenyl, Pyrrolidine Kinase inhibition

Table 2. Pharmacokinetic Property Comparison

Property Target Compound Compound 74 OECD Strobilurin Analogue
Molecular Weight (g/mol) ~465 (estimated) 570.6 ~400–450
LogP (Predicted) 3.2 4.1 2.8–3.5
Water Solubility Moderate (piperidine linker) Low (cyclopropane linker) Low to moderate

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